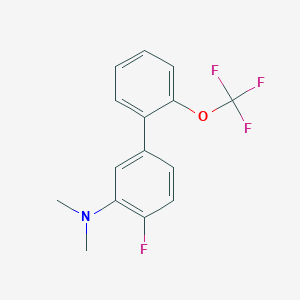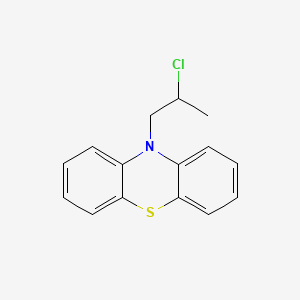
10-(2-Chloropropyl)phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2-Chloropropyl)phenothiazine is a derivative of phenothiazine, a tricyclic compound containing nitrogen and sulfur heteroatoms. Phenothiazine derivatives have been widely studied for their diverse biological activities, including antipsychotic, antiemetic, and antiparasitic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Chloropropyl)phenothiazine typically involves the alkylation of phenothiazine with 2-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or ethanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 10-(2-Chloropropyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-chloropropyl position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted phenothiazines .
Aplicaciones Científicas De Investigación
10-(2-Chloropropyl)phenothiazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 10-(2-Chloropropyl)phenothiazine involves its interaction with various molecular targets, including:
Comparación Con Compuestos Similares
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Used primarily as an antiemetic and antihistamine.
Thioridazine: Known for its antipsychotic and sedative effects.
Uniqueness: 10-(2-Chloropropyl)phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
101976-39-0 |
|---|---|
Fórmula molecular |
C15H14ClNS |
Peso molecular |
275.8 g/mol |
Nombre IUPAC |
10-(2-chloropropyl)phenothiazine |
InChI |
InChI=1S/C15H14ClNS/c1-11(16)10-17-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)17/h2-9,11H,10H2,1H3 |
Clave InChI |
QCJWEEHOHPZKMR-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14069357.png)
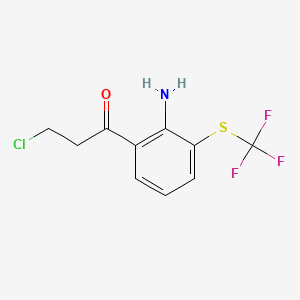
![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14069361.png)

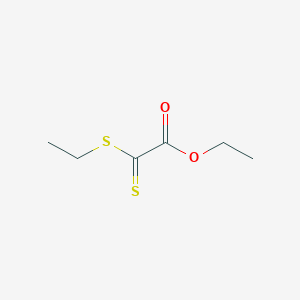
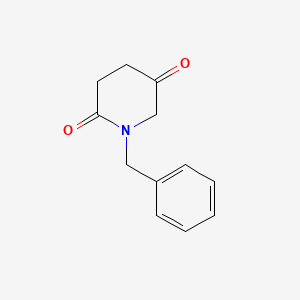
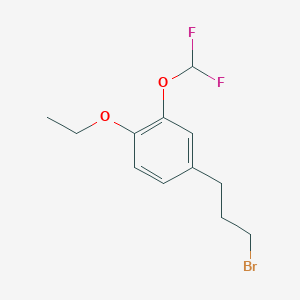
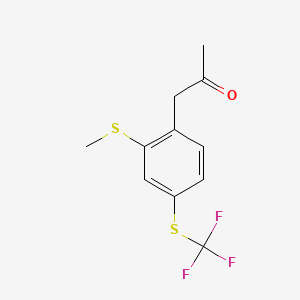
![10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine](/img/structure/B14069396.png)
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol](/img/structure/B14069404.png)



